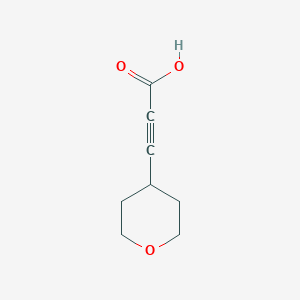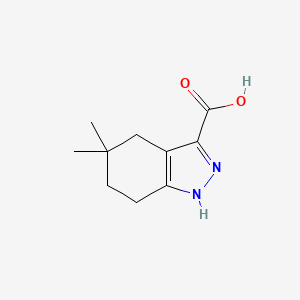
N-methyl-2-(trifluoromethyl)quinolin-4-amine
Overview
Description
“N-methyl-2-(trifluoromethyl)quinolin-4-amine” is a chemical compound with the molecular formula C11H9F3N2 . It is a solid substance at room temperature .
Synthesis Analysis
A series of new N-aryl-2-trifluoromethylquinazoline-4-amine analogs were designed and synthesized based on structure optimization of quinazoline by introducing a trifluoromethyl group into the 2-position .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H9F3N2/c1-15-9-6-10(11(12,13)14)16-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,15,16) .Chemical Reactions Analysis
“this compound” derivatives have been found to inhibit tubulin polymerization, disrupt cellular microtubule networks by targeting the colchicine site, and promote cell cycle arrest of leukemia cells at the G2/M phase .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 226.2 .Scientific Research Applications
Antimicrobial Agents
N-methyl-2-(trifluoromethyl)quinolin-4-amine and its derivatives have been studied for their potential as antimicrobial agents. For instance, some novel pyrazolo[3,4-d]pyrimidine derivatives, which include this compound, have shown significant antibacterial and antifungal activities (Holla et al., 2006). Another study has synthesized various compounds using this compound as a scaffold, which have shown promising antimicrobial properties against specific strains like Mycobacterium smegmatis and Pseudomonas aeruginosa (Garudachari et al., 2014).
Anti-Proliferative Agents
This compound has also been a basis for the synthesis of anti-proliferative agents. For example, certain 4-aminoquinoline derivatives synthesized using it demonstrated notable antiproliferative activity against cancer cell lines such as MCF-7 breast cancer cells, with some compounds being more potent than the reference drug doxorubicin (Ghorab et al., 2014). Another study developed 1,2,4-triazolo[4,3-a]-quinoline derivatives from this compound, which showed significant anticancer activity, indicating potential in the field of cancer therapy (Reddy et al., 2015).
Synthesis and Characterization
The compound has been utilized in various synthesis processes. For example, a study reported the synthesis of N-methyl-tetrahydroquinolines using N-methylation of quinolines, including this compound, with CO2 and H2 (He et al., 2017). Another research focused on the synthesis of alkyl and aryl-quinolin-2-yl)amines starting from 4-methylquinolin-2-ol, where derivatives of this compound were characterized (Heiskell et al., 2005).
Catalysis and Polymerization
This compound has been used in the study of catalysis and polymerization. For instance, rare-earth metal bis(alkyls) supported by a quinolinyl anilido-imine ligand, derived from this compound, have shown effectiveness in the living polymerization of ε-caprolactone (Gao et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to target werner (wrn) helicase , a key enzyme involved in DNA repair and replication.
Mode of Action
It is suggested that similar compounds may inhibit the function of their target enzymes, thereby affecting cellular processes such as dna repair and replication .
Biochemical Pathways
N-methyl-2-(trifluoromethyl)quinolin-4-amine may affect the DNA damage response (DDR) pathway . This pathway is crucial for maintaining genomic integrity and restoring cell homeostasis when cells are subjected to DNA damage and replication stress . The major pathways involved in the repair of different types of DNA damage include base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) .
Pharmacokinetics
The introduction of a trifluoromethyl moiety into compounds often enhances their pharmacokinetic and pharmacodynamic properties, especially their metabolic stability .
Result of Action
Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines . This suggests that this compound may also have potential anticancer effects.
Safety and Hazards
properties
IUPAC Name |
N-methyl-2-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-15-9-6-10(11(12,13)14)16-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDVBUOOPYSGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC2=CC=CC=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1427442.png)


![[1-(2-Ethoxyethyl)cyclobutyl]methanamine](/img/structure/B1427445.png)
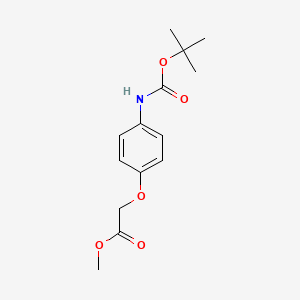
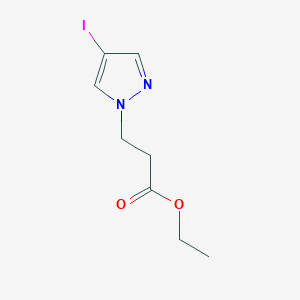
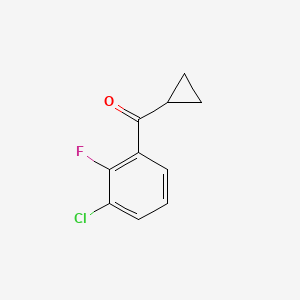
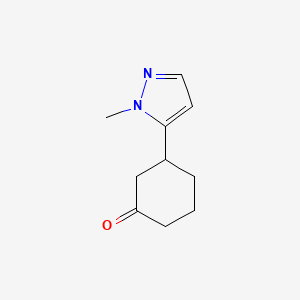
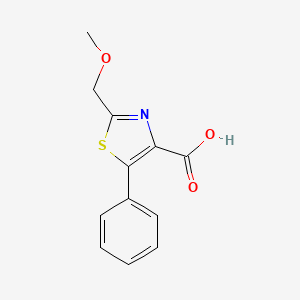
![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)
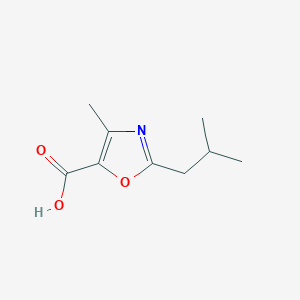
![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)
